Dispiro(3.1.3.1)decane-5,10-dione
Overview
Description
Dispiro(3.1.3.1)decane-5,10-dione is a bicyclic compound with a unique spirocyclic structure. It has gained significant attention in recent years due to its potential biological and industrial applications. The molecular formula of this compound is C10H12O2, and it has a molecular weight of 164.2011 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dispiro(3.1.3.1)decane-5,10-dione can be synthesized through selective fluorination. One method involves the use of diethylaminosulfurtrifluoride (DAST) to selectively fluorinate the compound at room temperature, resulting in products such as 10,10-difluorodispiro(3.1.3.1)decan-5-one and 5,5,10,10-tetrafluorodispiro(3.1.3.1)decane .
Industrial Production Methods
While specific industrial production methods for Dispiro(313
Chemical Reactions Analysis
Types of Reactions
Dispiro(3.1.3.1)decane-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield products such as 5,5-difluorodispiro(3.1.3.1)decane.
Substitution: The compound can undergo substitution reactions, particularly fluorination, to produce derivatives like 10,10-difluorodispiro(3.1.3.1)decan-5-one.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diethylaminosulfurtrifluoride (DAST) for fluorination reactions . Reaction conditions typically involve room temperature and specific solvents to facilitate the desired transformations.
Major Products Formed
Major products formed from the reactions of this compound include fluorinated derivatives such as 10,10-difluorodispiro(3.1.3.1)decan-5-one and 5,5,10,10-tetrafluorodispiro(3.1.3.1)decane .
Scientific Research Applications
Dispiro(3.1.3.1)decane-5,10-dione has a wide range of scientific research applications, including:
Chemistry: The compound’s unique spirocyclic structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: Potential biological applications include the study of its interactions with biological molecules and its effects on biological systems.
Medicine: Research into the compound’s potential medicinal properties, such as its use as a precursor for drug development, is ongoing.
Industry: Industrial applications may include its use as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which Dispiro(3.1.3.1)decane-5,10-dione exerts its effects involves its unique spirocyclic structure, which can interact with various molecular targets and pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in chemical reactions or biological systems .
Comparison with Similar Compounds
Dispiro(3.1.3.1)decane-5,10-dione can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane-1,8-dione: Another spirocyclic compound with a different ring structure.
Spiro[3.3]heptane-2,6-dione: A smaller spirocyclic compound with distinct chemical properties.
The uniqueness of Dispiro(313
Properties
IUPAC Name |
dispiro[3.1.36.14]decane-5,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-9(3-1-4-9)8(12)10(7)5-2-6-10/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHGYGWDEXAIAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)C3(C2=O)CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197641 | |
Record name | Dispiro(3.1.3.1)decane-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4893-00-9 | |
Record name | Dispiro(3.1.3.1)decane-5,10-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004893009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dispiro(3.1.3.1)decane-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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